[5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone
Description
5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and tetrahydrofuran
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H24N2O2S/c1-14-15(2)25-20-18(14)12-21(11-17-9-6-10-24-17)13-22(20)19(23)16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-13H2,1-2H3 |
InChI Key |
NTQUVSVZEWRJKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CC=C3)CC4CCCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group and the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Reactions at the Methanone Group
The phenyl methanone moiety undergoes nucleophilic additions under basic conditions. For example:
-
Grignard Reagent Addition : Reaction with organomagnesium halides (e.g., methylmagnesium bromide) yields tertiary alcohols. The tetrahydrofuran (THF) solvent may coordinate with the Grignard reagent, enhancing reactivity .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol. Selectivity depends on steric hindrance from the thieno-pyrimidine core.
Ring-Opening Reactions of the Tetrahydrofuran Moiety
The tetrahydrofuran-2-ylmethyl group is susceptible to acid- or base-catalyzed ring-opening:
-
Acidic Conditions : Treatment with HCl or H₂SO₄ cleaves the ether bond, generating a diol intermediate. Subsequent dehydration may form α,β-unsaturated carbonyl derivatives.
-
Oxidative Ring-Opening : Strong oxidizers (e.g., KMnO₄) convert the THF ring into a γ-lactone or carboxylic acid chain.
Electrophilic Substitution on the Thieno-Pyrimidine Core
The sulfur atom in the thieno ring directs electrophiles to para positions. Key reactions include:
-
Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/CH₃COOH) occurs at the C-2 position of the thiophene ring .
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-6, though steric effects from methyl substituents may limit reactivity.
Oxidation Reactions of Methyl Groups
The 5,6-dimethyl groups undergo oxidation under harsh conditions:
-
Strong Oxidizers : KMnO₄ or CrO₃ converts methyl groups to carboxylic acids, forming dicarboxylic acid derivatives.
-
Mild Oxidizers : SeO₂ selectively oxidizes methyl to aldehyde groups, enabling further functionalization.
Cyclocondensation and Heterocycle Formation
The pyrimidine nitrogen participates in cyclocondensation with bifunctional reagents:
| Reagent | Product | Conditions |
|---|---|---|
| Thiourea | Thieno-pyrimidine-thione derivatives | HCl, reflux |
| Hydrazine | Pyrazolo-thieno-pyrimidines | Ethanol, Δ |
Salt Formation and Acid-Base Reactions
The pyrimidine nitrogen acts as a weak base, forming salts with acids:
-
Hydrochloride Salt : Reacts with HCl in ethanol to yield a crystalline hydrochloride salt .
-
Sulfonate Derivatives : Treatment with alkyl sulfonates introduces sulfonate groups, enhancing solubility .
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl ring:
Scientific Research Applications
Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities. Potential applications include:
- Anticancer Activity : Compounds with thieno-pyrimidine structures have been explored for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : The presence of specific functional groups may enhance antimicrobial efficacy against various pathogens.
- Neurological Effects : Investigations into neuroprotective properties are ongoing due to the compound's ability to cross the blood-brain barrier.
Computational Predictions
Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be utilized to forecast potential therapeutic uses based on structural similarities with known bioactive compounds. This approach helps in identifying promising candidates for further experimental validation.
Case Studies
- Anticancer Studies : Research has shown that derivatives of thieno-pyrimidines can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced tumor growth in xenograft models.
- Antimicrobial Testing : A series of tests indicated that compounds similar to 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone exhibited activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
- Neuroprotective Effects : In vitro studies have indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone stands out due to its unique combination of structural features. The presence of both the thieno[2,3-d]pyrimidine core and the tetrahydrofuran-2-ylmethyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
The compound 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a synthetic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
The presence of the tetrahydrofuran moiety and thieno[2,3-d]pyrimidine core suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
Research indicates that compounds similar to 5,6-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone may exhibit various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of pathogens by disrupting cellular processes or inhibiting enzyme functions .
- Anticancer Potential : Thieno[2,3-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specific studies have shown that such compounds can induce cell cycle arrest in cancer cells .
- Enzyme Inhibition : The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit various enzymes including kinases and methyltransferases. This inhibition can lead to altered signaling pathways associated with disease states such as cancer and inflammation .
Pharmacological Studies
A review of the literature reveals several pharmacological studies focusing on the biological activity of related compounds:
- Case Study 1 : A study investigating the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives found that specific substitutions on the pyrimidine ring enhanced activity against resistant strains of bacteria. The study utilized both in vitro assays and animal models to confirm efficacy and safety profiles .
- Case Study 2 : Another investigation assessed the anticancer properties of a related compound in human cancer cell lines. The results indicated significant reduction in cell viability at micromolar concentrations, with detailed analysis showing induction of apoptosis through caspase activation pathways .
Data Tables
Q & A
Basic: What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidine core in this compound?
Methodological Answer:
The thieno[2,3-d]pyrimidine scaffold can be synthesized via cyclocondensation of enaminone intermediates with thiourea derivatives. For example, enaminones derived from dimethylformamide dimethyl acetal (DMF-DMA) reactions (e.g., converting acetyl-thienothiophenes to enaminones) react with amino derivatives to form fused pyrimidine systems . Key steps include:
- Cyclization: Use of TsOH (p-toluenesulfonic acid) as a catalyst in ethanol under reflux to promote ring closure .
- Purification: Column chromatography with toluene/ethyl acetate/formic acid (5:4:1) to isolate the product (Rf ~0.6) .
Basic: How can the molecular conformation and crystal structure of this compound be validated?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Parameters to consider:
- Data collection: Monochromatic Mo Kα radiation (λ = 0.71073 Å) at 298 K .
- Refinement: Full-matrix least-squares refinement to achieve R-factors <0.05 (e.g., R = 0.043, wR = 0.119) .
- Validation: Compare bond lengths (mean C–C = 0.003 Å) and angles with similar dihydropyrimidinone derivatives .
Advanced: How can computational methods aid in optimizing the compound’s bioactivity?
Methodological Answer:
Molecular docking and dynamics simulations (e.g., using Discovery Studio) help predict binding affinities to target proteins. Steps include:
- Library construction: Design analogs by modifying substituents (e.g., tetrahydrofuran-2-ylmethyl group) using ChemDraw .
- ADMET profiling: Predict pharmacokinetic properties (e.g., solubility, metabolic stability) to prioritize candidates for synthesis .
- Validation: Cross-check computational results with in vitro assays (e.g., antifungal or anticancer activity tests) .
Advanced: How to resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Contradictions often arise from minor structural variations (e.g., thione vs. ketone groups). Strategies:
- Structural comparison: Use SC-XRD to analyze conformational differences (e.g., dihedral angles in the pyrimidine ring) .
- Activity mapping: Test derivatives in standardized assays (e.g., MIC for antifungal activity) to correlate substituents (e.g., nitro groups) with potency .
- Statistical analysis: Apply multivariate regression to identify dominant structural contributors to activity .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
A systematic SAR approach involves:
- Analog synthesis: Modify substituents (e.g., phenyl, tetrahydrofuran groups) using DMF-DMA-mediated reactions .
- Biological screening: Test analogs against target pathogens (e.g., Candida spp. for antifungal activity) with IC50 determination .
- Data integration: Use heatmaps to visualize substituent effects (e.g., electron-withdrawing groups enhancing activity) .
Advanced: How to design experiments for assessing the compound’s metabolic stability?
Methodological Answer:
- In vitro assays: Use liver microsomes (human or rodent) to measure metabolic half-life (t1/2). Monitor degradation via LC-MS .
- Metabolite identification: Employ high-resolution mass spectrometry (HR-MS) to detect phase I/II metabolites (e.g., hydroxylation of the tetrahydrofuran ring) .
- Comparative analysis: Contrast metabolic profiles with analogs lacking methyl groups to assess steric shielding effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: 1H/13C NMR to confirm substituents (e.g., methyl groups at C5/C6: δ ~2.1–2.3 ppm) .
- FT-IR: Identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and thieno ring vibrations (~750 cm⁻¹) .
- HR-MS: Verify molecular weight (e.g., [M+H]+ calculated for C23H27N2O2S: 395.18) .
Advanced: How to address low yields in the final cyclization step of synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
